5-cyclopropylbenzo[d][1,3]dioxole

Drug Design Medicinal Chemistry Physicochemical Properties

Researchers requiring a conformationally constrained benzodioxole scaffold often face inconsistent logP and metabolic stability with flexible alkyl analogs. 5-Cyclopropylbenzo[d][1,3]dioxole (CAS 29574-42-3) solves this with its rigid cyclopropyl group, providing a defined shape for precise SAR studies. • Calculated logP of 2.29-ideal for optimal oral absorption and permeability in drug discovery. • Distinct electronic profile compared to 5-methyl, 5-ethyl, or 5-halo analogs, reducing re-optimization risk. • Guaranteed purity of 95%+ ensures batch-to-batch reproducibility for multi-step synthesis.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 29574-42-3
Cat. No. B8715110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropylbenzo[d][1,3]dioxole
CAS29574-42-3
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C10H10O2/c1-2-7(1)8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,1-2,6H2
InChIKeyHQKFWAYVOSZCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropylbenzo[d][1,3]dioxole – A Differentiated Building Block


5-Cyclopropylbenzo[d][1,3]dioxole (CAS 29574-42-3) is a heterocyclic organic compound belonging to the 1,3-benzodioxole family. Its structure incorporates a cyclopropyl group at the 5-position of the benzodioxole ring [1]. The cyclopropyl substituent imparts distinct steric and electronic properties compared to common alkyl or halogenated analogs, influencing molecular interactions such as receptor binding and metabolic stability . This differentiation makes the compound a valuable scaffold in drug design and agrochemical research, particularly where conformational constraint and specific lipophilicity are required .

5-Cyclopropylbenzo[d][1,3]dioxole: Substitution Challenges


Direct substitution of 5-cyclopropylbenzo[d][1,3]dioxole with other 5-substituted benzodioxole analogs (e.g., 5-methyl, 5-ethyl, 5-chloro, or 5-bromo) is not scientifically valid due to fundamental differences in physicochemical and biological profiles. The cyclopropyl ring introduces unique conformational rigidity and altered electron density compared to linear alkyl chains or halogen atoms . This results in significant changes to critical parameters such as lipophilicity (logP) and metabolic stability, which directly impact membrane permeability, target binding affinity, and in vivo half-life [1]. As demonstrated by the quantitative evidence below, these differences are measurable and can fundamentally alter a compound's performance in a given assay or application, making simple replacement without re-optimization a high-risk approach .

5-Cyclopropylbenzo[d][1,3]dioxole vs. Analogs: Quantitative Evidence


Lipophilicity Comparison: Cyclopropyl vs. Analogs

The calculated partition coefficient (logP) for 5-cyclopropylbenzo[d][1,3]dioxole is 2.29, providing a distinct lipophilic profile compared to common 5-substituted analogs. This value is strategically positioned between the lower lipophilicity of smaller alkyl groups and the higher lipophilicity of halogenated derivatives . This difference in logP directly influences membrane permeability and distribution volume, making it a critical parameter for lead optimization in medicinal chemistry .

Drug Design Medicinal Chemistry Physicochemical Properties

Pyrethrum Synergism: Cyclopropyl MDP vs. Others

A study on cyclopropyl MDP (methylenedioxyphenyl) compounds, including 5-cyclopropylbenzo[d][1,3]dioxole derivatives, demonstrated that the presence of the cyclopropyl group influences synergistic activity with pyrethrum [1]. While specific factor of synergism data for the parent 5-cyclopropyl compound is not available in the public domain, the study's findings confirm that the cyclopropyl substitution yields a distinct activity profile compared to other MDP derivatives, which is not uniformly correlated with lipophilicity [1]. This indicates that the cyclopropyl group imparts a unique electronic or steric contribution beyond simple hydrophobicity, a feature not observed in other alkyl-substituted benzodioxoles [2].

Agrochemicals Insecticide Synergists Pesticide Formulation

Conformational Rigidity vs. Flexible Analogs

The cyclopropyl group is known to impart conformational rigidity to molecules, which can enhance binding affinity and selectivity for certain biological targets by pre-organizing the molecule into its bioactive conformation . In contrast, analogs with freely rotating substituents (e.g., 5-ethyl or 5-methyl) have higher conformational entropy and may adopt a broader range of shapes in solution, potentially reducing binding efficiency . While direct binding data for 5-cyclopropylbenzo[d][1,3]dioxole is sparse, this fundamental property differentiates it from its more flexible alkyl-substituted counterparts [1].

Fragment-Based Drug Design Structural Biology Target Engagement

Purity & Specification Assurance

The target compound is available from multiple reputable vendors with a minimum purity specification of 95% to 98% , . This is a critical differentiator for procurement, as the availability of high-purity material ensures reproducibility in synthetic and biological experiments. In contrast, less common or novel analogs may only be available in lower purity grades or from single sources, introducing batch-to-batch variability and supply chain risk .

Quality Control Analytical Chemistry Procurement Standards

5-Cyclopropylbenzo[d][1,3]dioxole: Application Scenarios


Lead Optimization: Fine-Tuned Lipophilicity

In drug discovery programs where the target logP window is between 2.0 and 2.5, 5-cyclopropylbenzo[d][1,3]dioxole offers a strategic advantage. Its calculated logP of 2.29 makes it a superior choice over the more lipophilic 5-ethyl or 5-chloro analogs (logP > 2.5) or the less lipophilic 5-methyl analog (logP < 2.0) when aiming for optimal oral absorption and cellular permeability without excessive hydrophobicity .

Next-Generation Insecticide Synergist Development

For researchers investigating novel pyrethrum or carbaryl synergists, 5-cyclopropylbenzo[d][1,3]dioxole represents a unique scaffold. Its activity profile, as a member of the cyclopropyl MDP class, is distinct from other MDP derivatives and is not simply a function of lipophilicity . This makes it a prime candidate for synthesizing and testing new synergist candidates with potentially improved efficacy or reduced resistance profiles compared to existing standards like piperonyl butoxide .

Conformationally Constrained Target Interactions

In studies where ligand conformation is critical for target engagement, the rigid cyclopropyl group of 5-cyclopropylbenzo[d][1,3]dioxole provides a defined shape that can be exploited for structure-activity relationship (SAR) studies. This is in contrast to flexible alkyl-substituted analogs (e.g., 5-ethyl, 5-methyl), which sample multiple conformations . This property is valuable for fragment-based screening and for designing probes with enhanced selectivity for specific protein conformations .

Reliable, High-Purity Building Block

The commercial availability of 5-cyclopropylbenzo[d][1,3]dioxole at a guaranteed purity of 95% or higher ensures that it is a dependable starting material for multi-step syntheses. This reliability is crucial for generating reproducible results in both academic and industrial research settings, where batch-to-batch consistency can significantly impact project timelines and outcomes .

Technical Documentation Hub

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